Cas no 1251630-01-9 (4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

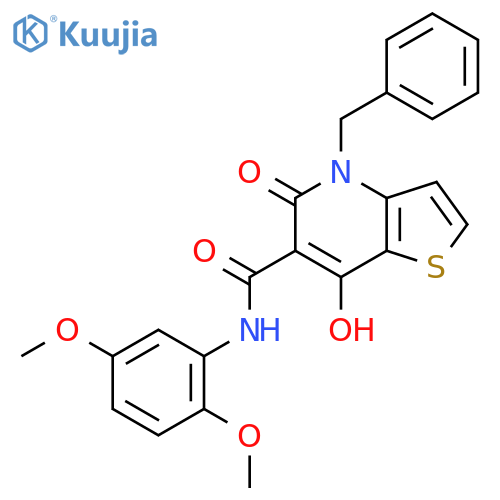

1251630-01-9 structure

商品名:4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide

- AKOS005746670

- VU0625297-1

- 1251630-01-9

- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

- F3406-8987

- 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

-

- インチ: 1S/C23H20N2O5S/c1-29-15-8-9-18(30-2)16(12-15)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27)

- InChIKey: WRBATAATRSWZEK-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C1C(=C(C(NC1C=C(C=CC=1OC)OC)=O)C(N2CC1C=CC=CC=1)=O)O

計算された属性

- せいみつぶんしりょう: 436.10929292g/mol

- どういたいしつりょう: 436.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 708

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 116Ų

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8987-50mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-10μmol |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-1mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-3mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-5μmol |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-2μmol |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-25mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-5mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-40mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8987-4mg |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251630-01-9 | 4mg |

$66.0 | 2023-09-10 |

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1251630-01-9 (4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量